

IUPAC name for C₁₁H₄ClF₆N quinoline derivative

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Compound of Interest

Compound Name: 4-Chloro-2,6-bis(trifluoromethyl)quinoline

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An In-Depth Technical Guide to 4-Chloro-2,6-bis(trifluoromethyl)quinoline

This guide provides a comprehensive technical overview of 4-chloro-2,6-bis(trifluoromethyl)quinoline, a key intermediate in the development of novel therapeutic agents and advanced materials. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical identity, physicochemical properties, synthesis, and applications, with a focus on the scientific rationale behind its use.

Introduction and Chemical Identity

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a halogenated and polyfluoroalkylated heterocyclic aromatic compound.^[1] The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.^{[2][3][4][5]} The introduction of trifluoromethyl (CF₃) groups is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.^[6] The presence of two CF₃ groups and a reactive chlorine atom at the 4-position makes this compound a versatile building block for the synthesis of complex molecules.^[1]

Table 1: Compound Identification

Parameter	Value
IUPAC Name	4-Chloro-2,6-bis(trifluoromethyl)quinoline
Chemical Formula	C ₁₁ H ₄ ClF ₆ N
Molecular Weight	299.6 g/mol [1]
CAS Number	91991-79-6 [1]
Appearance	White amorphous powder [1]
Melting Point	66-72 °C [1]

Physicochemical Properties and Their Implications in Drug Development

The physicochemical properties of 4-chloro-2,6-bis(trifluoromethyl)quinoline are significantly influenced by the presence of the electron-withdrawing trifluoromethyl groups and the chlorine atom.

Table 2: Physicochemical Properties

Property	Value/Information	Relevance in Drug Development
Lipophilicity (logP)	Predicted to be high due to two CF ₃ groups.	Influences membrane permeability and oral bioavailability. High lipophilicity may require formulation strategies to ensure adequate solubility.
pKa	The quinoline nitrogen is weakly basic.	Affects the ionization state at physiological pH, which in turn impacts solubility, receptor binding, and pharmacokinetic properties.
Solubility	Generally soluble in organic solvents; sparingly soluble in water.	A critical parameter for formulation and in vivo studies. The low aqueous solubility is a common challenge for highly fluorinated compounds.
Chemical Stability	The trifluoromethyl groups enhance chemical and thermal stability. ^[1]	Important for shelf-life and stability during synthesis and formulation. The 4-chloro group is the primary site of reactivity.

Synthesis of 4-Chloro-2,6-bis(trifluoromethyl)quinoline: A Representative Protocol

While multiple strategies exist for the synthesis of substituted quinolines, such as the Friedländer and Pfitzinger reactions, the synthesis of 4-chloro-2,6-bis(trifluoromethyl)quinoline often involves a multi-step process starting from a suitably substituted aniline.^{[2][7][8][9]} Below is a representative, field-proven protocol based on established synthetic methodologies for related compounds.

Rationale for the Synthetic Approach

The chosen synthetic route is a modified cyclization reaction, which is a robust method for constructing the quinoline core with the desired trifluoromethyl substituents in place, followed by chlorination to introduce the reactive handle at the 4-position. This approach allows for the precise placement of the functional groups.

Experimental Protocol: Synthesis of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Step 1: Synthesis of a trifluoromethylated aniline precursor.

- **Rationale:** This initial step creates the foundational aromatic amine with one of the trifluoromethyl groups.
- **Procedure:**
 - To a solution of 4-aminobenzotrifluoride (1.0 eq) in a suitable solvent such as trifluoroacetic acid, add a trifluoromethylating agent (e.g., trifluoroacetic anhydride) (1.2 eq) dropwise at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

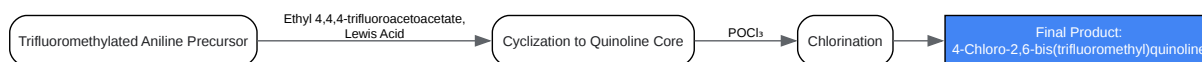
Step 2: Cyclization to the quinoline core.

- **Rationale:** This step constructs the heterocyclic ring system. The use of a Lewis acid catalyst can facilitate the cyclization.

- Procedure:
 - In a sealed reaction vessel, combine the product from Step 1 (1.0 eq) and a suitable three-carbon building block (e.g., ethyl 4,4,4-trifluoroacetoacetate) (1.1 eq) in a high-boiling solvent like Dowtherm A.
 - Add a catalytic amount of a Lewis acid (e.g., polyphosphoric acid or a similar dehydrating/cyclizing agent).
 - Heat the reaction mixture to 180-200 °C for 4-6 hours.
 - Cool the mixture and pour it into a large volume of water.
 - Collect the precipitate by filtration, wash with water, and dry to obtain the 4-hydroxy-2,6-bis(trifluoromethyl)quinoline intermediate.

Step 3: Chlorination of the 4-hydroxyquinoline.

- Rationale: This final step introduces the chlorine atom at the 4-position, providing a key site for further functionalization.
- Procedure:
 - To the 4-hydroxy-2,6-bis(trifluoromethyl)quinoline from Step 2 (1.0 eq), add phosphorus oxychloride (POCl_3) (5.0 eq) as both the reagent and solvent.
 - Heat the mixture to reflux (approximately 110 °C) for 3 hours.
 - Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
 - Neutralize the solution with a base (e.g., sodium hydroxide solution) while keeping the temperature below 20 °C.
 - Extract the product with a suitable solvent (e.g., dichloromethane).
 - Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield 4-chloro-2,6-bis(trifluoromethyl)quinoline.



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Caption: A generalized workflow for the synthesis of 4-chloro-2,6-bis(trifluoromethyl)quinoline.

Spectroscopic Characterization

The structure of 4-chloro-2,6-bis(trifluoromethyl)quinoline can be confirmed using a combination of spectroscopic techniques. While the specific spectrum for this exact molecule is not provided in the search results, the expected spectral characteristics can be inferred from data on similar compounds.^[10]

- ¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.
- ¹³C NMR: The carbon NMR will show distinct signals for each of the 11 carbon atoms. The carbons attached to the fluorine and chlorine atoms will exhibit characteristic chemical shifts and coupling patterns. The CF₃ carbons will appear as quartets due to coupling with the three fluorine atoms.
- ¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule and should show two distinct signals, one for each of the trifluoromethyl groups, confirming their different chemical environments.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-F, C-Cl, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.

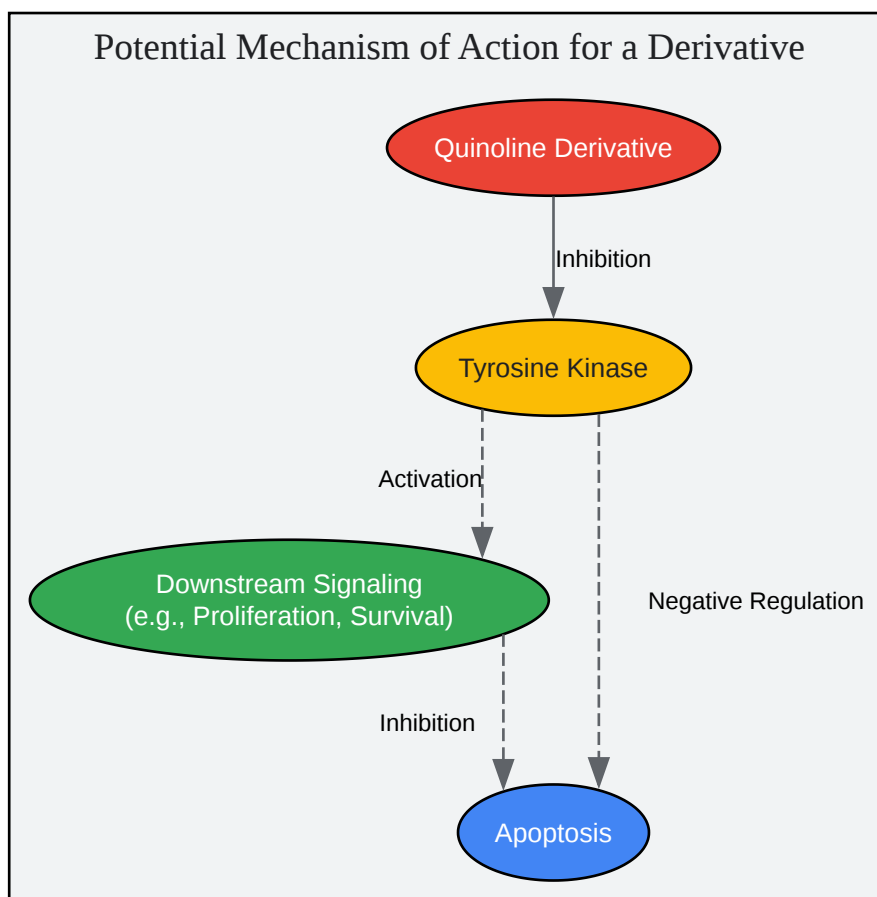
Applications in Drug Development and Materials Science

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a valuable intermediate in several fields due to its unique combination of functional groups.

Pharmaceutical Development

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.^[1]

- **Anticancer Agents:** The 4-chloro position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. This is a common strategy in the development of kinase inhibitors and other anticancer agents.^{[1][3][11][12]}
- **Anti-inflammatory Drugs:** The quinoline scaffold is also found in many anti-inflammatory compounds. Derivatives of 4-chloro-2,6-bis(trifluoromethyl)quinoline can be synthesized and screened for their ability to modulate inflammatory pathways.^[1]
- **Antimalarial Drugs:** Quinolines are a cornerstone of antimalarial therapy.^{[3][4][6][13][14][15]} The trifluoromethyl groups can enhance the efficacy of new antimalarial candidates, particularly against resistant strains.



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Caption: A hypothetical signaling pathway targeted by a kinase inhibitor derived from 4-chloro-2,6-bis(trifluoromethyl)quinoline.

Agrochemicals

The unique properties of this compound also make it a valuable precursor for the development of new agrochemicals, such as fungicides and pesticides, where the trifluoromethyl groups can enhance potency and stability.^[1]

Fluorinated Materials

The presence of two trifluoromethyl groups contributes to the creation of advanced materials with improved thermal and chemical stability, making them suitable for high-performance applications.^[1]

Conclusion and Future Perspectives

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a highly functionalized building block with significant potential in drug discovery and materials science. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The presence of two trifluoromethyl groups provides enhanced stability and lipophilicity, while the reactive 4-chloro position allows for diverse structural modifications. Future research will likely focus on the development of more efficient and environmentally friendly synthetic routes to this and related compounds, as well as the exploration of new biological targets for its derivatives. The continued investigation of such fluorinated quinolines is a promising avenue for the discovery of next-generation therapeutics and advanced materials.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. du.edu.eg [du.edu.eg]
- 9. tandfonline.com [tandfonline.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 13. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
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